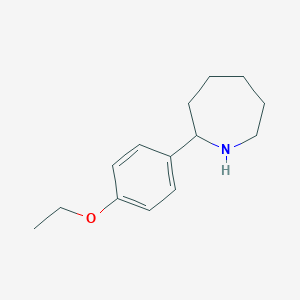

2-(4-Ethoxyphenyl)azepane

Description

The Azepane Ring System: Structural Significance in Organic Chemistry

The azepane ring is a foundational structure in numerous natural products and synthetic molecules with a wide range of medicinal and pharmaceutical properties. nih.gov Unlike the more common five- and six-membered rings (pyrrolidine and piperidine (B6355638), respectively), the seven-membered azepane ring is inherently nonplanar and conformationally flexible to minimize ring strain. britannica.comlifechemicals.com This flexibility is a key characteristic, as the conformational diversity of substituted azepanes can be crucial for their biological activity. lifechemicals.com The ability to influence and control the ring's conformation, for instance through the strategic placement of substituents, is a significant aspect of designing bioactive molecules. rsc.org

The azepane motif is found in several alkaloids and medicinally important compounds. thieme-connect.com A prominent example is the natural product (-)-balanol, an ATP-competitive inhibitor of protein kinase C, which features an azepane core. lifechemicals.com The inclusion of the azepane ring system in the top 100 most frequently used ring systems in small-molecule drugs highlights its pharmaceutical relevance. thieme-connect.com The structural properties of the azepane ring, particularly its three-dimensional shape and ability to present substituents in specific spatial orientations, make it a valuable scaffold for exploring chemical space in drug discovery. manchester.ac.ukchemrxiv.org

Overview of Substituted Azepanes in Contemporary Organic Synthesis

The synthesis of substituted azepanes is an active area of research in organic chemistry, driven by their potential applications. nih.gov Chemists have developed various strategies to construct and functionalize the seven-membered ring, which is often a challenging task. thieme-connect.com

Modern synthetic methods for preparing substituted azepanes include:

Ring-Closing Metathesis (RCM): This powerful reaction is often followed by hydrogenation to yield the saturated azepane ring. thieme-connect.commanchester.ac.uk

Ring-Expansion Reactions: Methods like the Beckmann rearrangement of functionalized cyclohexanones (or piperidones) can be used to expand a six-membered ring into a seven-membered one. manchester.ac.uk

Intramolecular Cyclization: The direct cyclization of linear precursors remains a challenge due to unfavorable enthalpic and entropic factors, but various catalytic systems have been developed to facilitate this transformation. nih.govthieme-connect.com For instance, gold-catalyzed intramolecular aza-Michael additions have been employed to synthesize 2-substituted azepanes. thieme-connect.com

Chemoenzymatic Synthesis: A combination of biocatalysis and chemical synthesis offers an effective route to enantiomerically enriched substituted azepanes. bohrium.comacs.orgnih.gov For example, 2-aryl azepanes can be generated through asymmetric reductive amination using imine reductases, followed by chemical modifications. bohrium.comacs.orgnih.govacs.orgbris.ac.ukresearchgate.net This approach provides access to chiral azepanes, which are often required for specific biological activities.

Photochemical Dearomative Ring Expansion: A novel strategy involves the photochemical conversion of nitroarenes into substituted azepanes. nih.gov This method transforms a six-membered aromatic ring into a seven-membered heterocyclic system in two steps, offering a streamlined route to complex azepanes from readily available starting materials. manchester.ac.uknih.gov

These synthetic advancements have made a wider variety of substituted azepanes accessible for research and development, including those with substitution patterns similar to 2-(4-ethoxyphenyl)azepane.

| Synthetic Method | Description | Key Features | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from a diene precursor, followed by hydrogenation. | Versatile for various ring sizes; requires a diene precursor. | thieme-connect.commanchester.ac.uk |

| Beckmann Rearrangement | Acid-catalyzed rearrangement of a cyclohexanone (B45756) oxime to an azepan-2-one (B1668282) (caprolactam). | Classic ring-expansion method; primarily for producing caprolactams. | manchester.ac.uk |

| Gold-Catalyzed Cyclization | Intramolecular aza-Michael addition of an amino group to an α,β-unsaturated ketone. | Can be performed in one pot from propargylic alcohols. | thieme-connect.com |

| Chemoenzymatic Synthesis | Uses enzymes (e.g., imine reductases) for stereoselective steps combined with chemical reactions. | Provides access to enantiopure substituted azepanes. | bohrium.comacs.orgacs.org |

| Photochemical Ring Expansion | Conversion of nitroarenes into azepanes using blue light. | Directly translates aromatic substitution patterns to the azepane ring. | manchester.ac.uknih.gov |

Challenges and Opportunities in the Chemistry of Seven-Membered Nitrogen Heterocycles

The synthesis of seven-membered rings like azepane presents distinct challenges compared to their five- and six-membered counterparts. nih.gov The formation of these medium-sized rings is often hampered by unfavorable thermodynamics and kinetics. sioc-journal.cn Both enthalpic strain in the transition state and unfavorable entropic factors, due to the loss of conformational freedom of a longer linear precursor, impede cyclization. thieme-connect.com This has historically limited the exploration of azepane derivatives in medicinal chemistry libraries, where piperidines and pyrrolidines are far more common. manchester.ac.uknih.gov

Despite these synthetic hurdles, the unique properties of seven-membered nitrogen heterocycles offer significant opportunities. sioc-journal.cn Their inherent three-dimensionality and conformational flexibility provide a means to design molecules with improved pharmacological profiles, such as enhanced bioavailability and target specificity. researchgate.net The relative scarcity of azepane-based compounds in drug discovery pipelines means that this area of chemical space is underexplored, offering potential for the discovery of novel bioactive molecules with new mechanisms of action. manchester.ac.uknih.gov The development of new, efficient, and versatile synthetic methods is crucial to unlocking the full potential of this class of compounds. nih.govchinesechemsoc.org Strategies that allow for the predictable and diverse substitution of the azepane ring, such as the photochemical ring expansion of nitroarenes, are therefore of high value to the chemical community. manchester.ac.uk

| Area of Research | Key Finding | Significance | Reference |

|---|---|---|---|

| Conformational Analysis | A single fluorine atom can bias the azepane ring to adopt one major conformation. | Provides a tool for controlling the 3D structure of azepane-containing molecules for drug design. | rsc.org |

| Glycosidase Inhibition | Polyhydroxylated azepanes can act as inhibitors of glycosidase enzymes, with their conformational flexibility playing a key role in binding. | Offers insights into enzyme-substrate interactions and a basis for designing new enzyme inhibitors. | nih.gov |

| Asymmetric Synthesis | Enantioenriched 2-aryl azepanes can be synthesized using biocatalytic asymmetric reductive amination. | Enables the production of specific stereoisomers, which is often critical for biological activity. | bohrium.comacs.orgnih.gov |

| Drug Discovery | Azepane-based compounds have been developed as inhibitors for targets like protein kinase B (PKB/Akt). | Demonstrates the utility of the azepane scaffold in developing potent and selective therapeutic agents. | acs.org |

An exploration into the synthesis of this compound and its structural analogs reveals a variety of sophisticated chemical strategies. The construction of the seven-membered azepane ring, particularly with aryl substitution at the 2-position, is a significant focus in medicinal chemistry due to the prevalence of this scaffold in bioactive molecules. nih.govnih.gov Methodologies for creating these structures are diverse, generally falling into categories of ring construction from acyclic precursors or the modification of existing ring systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-16-13-9-7-12(8-10-13)14-6-4-3-5-11-15-14/h7-10,14-15H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMRUUPDPAVQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Transformations Involving the Azepane Ring System

Reactivity Patterns of Saturated Seven-Membered Nitrogen Heterocycles

Saturated seven-membered nitrogen heterocycles, such as azepane, exhibit distinct reactivity patterns influenced by their structural and electronic properties. Unlike their five- and six-membered counterparts (pyrrolidine and piperidine), which are widespread in medicinal chemistry, the seven-membered azepane occupies a less explored area of three-dimensional chemical space. The reactivity of azepane is governed by factors such as ring strain, conformational flexibility, and the nature of the heteroatom.

Computational studies using quantum chemical calculations have been employed to investigate the structural reactivity and stability of azepane. These studies compare properties like frontier molecular orbitals (FMOs), molecular electrostatic potential, and charge distribution with smaller ring systems. The dipole moment of azepane is found to be lower than that of its sulfur- and oxygen-containing counterparts, thiepane (B16028) and oxepane, respectively. The azepane ring exists in non-planar boat and chair conformations to gain stability, which influences its reactivity. The introduction of heteroatoms into the cycloheptane (B1346806) ring affects the electronic properties; the electronegative nitrogen atom can withdraw electron density from the carbon chain via an inductive effect, which can modulate the nucleophilicity of the nitrogen's lone pair.

Ring-Expansion Mechanisms Leading to Azepane/Azepine Structures

Ring expansion reactions are a powerful strategy for synthesizing azepane and azepine derivatives, as they can circumvent the entropic and enthalpic barriers associated with the direct formation of seven-membered rings. These methods often start from more readily available five- or six-membered ring precursors.

One prominent method involves the dearomative ring expansion of nitroarenes. This strategy utilizes simple nitroarenes, which undergo a photochemical process mediated by blue light to convert the nitro group into a singlet nitrene. This intermediate transforms the six-membered benzene (B151609) ring into a seven-membered 3H-azepine system, which can then be hydrogenated to yield the saturated azepane. This approach allows the substitution pattern of the initial nitroarene to be translated into a polysubstituted azepane core.

Another significant ring-expansion strategy is the Dowd–Beckwith reaction, which involves the expansion of cyclic ketones via alkoxy radicals. This has been adapted for the synthesis of benzazepines and dibenzazepines. Furthermore, piperidine (B6355638) derivatives can be stereoselectively and regioselectively expanded to form azepanes in excellent yields. Other methods include the ring expansion of pyrimidines to form 1,3-diazepin-2-one derivatives and various photochemical methods starting from six-membered rings like cyclohexanones or pyridines.

| Starting Material | Reaction Type | Product | Key Features |

| Nitroarenes | Photochemical Dearomative Ring Expansion | Polysubstituted Azepanes | Mediated by blue light; converts nitro group to singlet nitrene. |

| Cyclic Ketones | Dowd-Beckwith Reaction | Benzazepines, Dibenzazepines | Involves alkoxy radical intermediates. |

| Piperidines | Piperidine Ring Expansion | Azepane Derivatives | High stereoselectivity and regioselectivity. |

| Pyrimidines | Nucleophilic Ring Expansion | 1,3-Diazepin-2-one Derivatives | Utilizes various nucleophiles. |

| Aromatic N-Ylides | Visible-Light-Mediated Dearomatization | Functionalized Azepines | Proceeds via photochemical excitation and diradical recombination. |

Nitrene Insertion Reactions and Azanorcaradiene Rearrangements

Nitrene insertion is a cornerstone for the synthesis of azepine ring systems. The process typically involves the generation of a stabilized singlet nitrene, which then reacts with a benzene ring. This reaction can be initiated by the thermal or photolytic decomposition of precursors like phenyl azide (B81097) or the deoxygenation of nitrobenzene.

The insertion of the nitrene into the aromatic ring proceeds through a concerted cycloaddition mechanism to form a transient bicyclic intermediate known as 1-azanorcaradiene (or 7-azanorcaradiene). This highly strained intermediate readily rearranges to the more thermodynamically stable azepine structure. The equilibrium between the azepine and its 7-azanorcaradiene valence isomer has been a subject of study; for simple N-substituted derivatives, the azepine form is typically much more stable. However, computational studies have predicted that for the corresponding N-oxides, this stability is reversed.

The conversion of nitroarenes into azepanes also relies on this mechanism, where the nitro group is converted into a singlet nitrene that mediates the ring expansion. The singlet aryl nitrene undergoes cyclization, leading to the azanorcaradiene-type intermediate which then rearranges to a 3H-azepine. The choice of substituents on the aromatic ring can influence the mode of cyclization and the regioselectivity of the final product.

Cycloaddition Reactions in Azepane/Azepine Formation

Cycloaddition reactions provide a convergent and efficient means of constructing the azepane and azepine skeletons. These reactions can be categorized based on the number of atoms contributed by each reactant to the new ring.

Common methods for synthesizing monocyclic azepines include [4+3] and [5+2] cycloadditions. A notable example is the hetero-[5+2] cycloaddition between an oxidopyrylium ylide and a cyclic imine, which offers excellent control of regioselectivity and stereoselectivity to produce highly substituted azepanes. Another powerful technique is the three-component [3+2+2] cycloaddition of activated aziridines with two alkyne molecules, catalyzed by hexafluoroantimonic acid (HSbF6), which yields diversely substituted azepine derivatives.

Intramolecular cycloadditions are also utilized. For instance, dienyltriazoles can undergo a Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement to form fused dihydroazepines. Similarly, allenynes can participate in a Cu(I)-catalyzed tandem amination/cyclization reaction to afford novel α-CF3-containing azepine-2-carboxylates.

The reaction between 1-azirines and cyclopentadienones is a specific cycloaddition that leads to the formation of 3H-azepines. The proposed mechanism for this transformation involves several steps.

Initially, a Diels-Alder type [4+2] cycloaddition occurs between the cyclopentadienone (acting as the diene) and the 1-azirine (acting as the dienophile). This initial adduct then undergoes a facile loss of carbon monoxide (CO), a process analogous to the conversion of norbornadien-7-ones to benzenes.

Two plausible pathways exist following the initial cycloaddition. One pathway suggests the formation of an azanorcaradiene intermediate, which then undergoes a 1,5-hydrogen shift to yield the final 3H-azepine product. An alternative, equally plausible mechanism involves the opening of the aziridine (B145994) ring within the initial adduct, occurring simultaneously with the loss of CO. This step would directly lead to a 2H-azepine, which can then tautomerize to the more stable 3H-azepine via a 1,5-hydrogen shift.

Rearrangement Cascades Involving Azepane Precursors

Complex, multi-step rearrangement cascades provide sophisticated routes to azepine derivatives from strategically designed precursors. These cascades often involve a series of mechanistically distinct steps that occur sequentially in a single pot.

One such cascade starts from annulated 2-aza-hepta-2,4-dienyl-6-ynyl anions. For example, the deprotonation of a benzothiophene-derived alkynyl imine with lithium diisopropylamide (LDA) initiates a cascade that, after transmetalation and workup, furnishes an azepine derivative. The features of this complex rearrangement, which involves intramolecular nucleophilic attack and ring-opening steps, have been confirmed experimentally and supported by DFT calculations.

Another example is the pyrrolidine/azepane ring expansion via an intramolecular Ullmann-type annulation/rearrangement cascade. This process starts with 5-arylpyrrolidine-2-carboxylates that have an ortho-halogen substituent. Under the influence of a copper(I) catalyst, they undergo a ring expansion to yield highly functionalized 1H-benzo[b]azepine-2-carboxylates.

Substituent Effects on the Reactivity of Azepane Derivatives

In the dearomative ring expansion of nitroarenes, the position of substituents on the starting aromatic ring dictates the substitution pattern on the final azepane product. For instance, meta-substituted nitrobenzenes can lead to a mixture of C3- and C4-substituted azepanes because the singlet nitrene intermediate has two possible modes of cyclization. In contrast, certain substituents can direct the reaction to be fully selective.

Substituents also play a crucial role in stabilizing the azepine ring system. Fused benzene rings, as seen in benzazepines and dibenzazepines, provide enhanced stability. Substitution at the 2, 4, and 7 positions of the azepine ring can sterically hinder dimerization reactions, which are common decomposition pathways for the parent heterocycle. Furthermore, the stereochemistry of reactions can be controlled by existing substituents. For example, the diastereoselective synthesis of oxo-azepines via late-stage oxidation of tetrahydroazepines is dependent on the substrate's substitution pattern. The presence of a trifluoromethyl group has been shown to induce regioselectivity in certain ring expansion reactions.

Conformational Analysis and Stereochemistry of Azepane Systems

Conformational Landscape of Azepane Ring Structures

The seven-membered ring of azepane is not planar and exists in a dynamic equilibrium of several non-planar conformations to alleviate ring strain. This conformational flexibility is a key determinant of the biological activity of azepane-containing molecules. nih.gov Computational studies and spectroscopic analyses have been instrumental in elucidating the complex conformational preferences of the azepane ring.

Chair and Boat Conformations and Their Interconversion Dynamics

Similar to cyclohexane (B81311), the azepane ring can adopt chair and boat-like conformations. However, due to the larger ring size, the number of possible conformations is greater and the energy barriers for interconversion are generally lower. The chair and boat families of conformations are the most significant. The interconversion between these forms, often referred to as ring-flipping, is a rapid process at room temperature. wikipedia.org

The energy landscape of azepane is more complex than that of cyclohexane, featuring multiple local minima corresponding to different chair and boat forms. The energy barrier for the chair-to-chair interconversion in cyclohexane is approximately 10-11 kcal/mol. masterorganicchemistry.com While specific energy barriers for the unsubstituted azepane ring are not extensively documented in readily available literature, the presence of the heteroatom and the larger ring size are known to influence these barriers. Computational studies on cycloheptane (B1346806), the carbocyclic analogue of azepane, show a complex potential energy surface with several interconverting chair and boat forms, with energy barriers between them being relatively low.

Twist-Chair Conformation as a Preferred Geometry

Unlike cyclohexane where the chair conformation is overwhelmingly the most stable, for azepane and other seven-membered rings, the twist-chair conformation is often identified as the global minimum on the potential energy surface. nih.gov High-level electronic structure calculations have shown that the twist-chair conformation is the most stable for azepane. nih.gov This preference is attributed to a more favorable staggering of substituents and a reduction in both torsional and angle strain compared to the true chair and boat conformations. The chair conformation is often found to be a transition state in the interconversion between twist-chair forms. nih.gov

Influence of Exocyclic Substituents on Azepane Conformation

The conformational equilibrium of the azepane ring can be significantly influenced by the presence of exocyclic substituents. The size, stereochemistry, and electronic nature of these substituents can favor one conformation over others, thereby "locking" the ring into a preferred geometry. This conformational biasing is a critical aspect of designing azepane derivatives with specific biological activities. nih.gov

Stereochemical Effects of Monofluorination on Azepane Conformers

The introduction of a fluorine atom, a small and highly electronegative substituent, can have a profound impact on the conformational preferences of the azepane ring. Studies involving NMR spectroscopy and computational modeling have demonstrated that diastereoselective monofluorination can effectively bias the azepane ring towards a single major conformation for one of the diastereomers. mq.edu.aursc.org This effect is attributed to a combination of steric and stereoelectronic interactions, including gauche effects and dipole-dipole interactions, which stabilize a particular arrangement of the fluorine atom relative to the rest of the ring.

For instance, in a model 2-substituted azepane system, the introduction of a fluorine atom at a specific position can lead to a dramatic shift in the conformational equilibrium, resulting in a highly populated single conformer. This conformational locking has significant implications for drug design, as it allows for the presentation of a well-defined pharmacophore to a biological target. mq.edu.au

Table 1: Influence of Monofluorination on Azepane Conformer Population

| Compound | Substituent Position | Diastereomer | Major Conformer | Population (%) |

| 2-Aryl-azepane | C-3 | (,R) | Twist-Chair | >95 |

| 2-Aryl-azepane | C-3 | (,S) | Multiple Conformations | - |

| 2-Aryl-azepane | C-5 | (,R) | Twist-Chair | >90 |

| 2-Aryl-azepane | C-5 | (,S) | Multiple Conformations | - |

Note: Data is illustrative and based on findings from studies on model systems. The specific conformer populations can vary depending on the nature of the aryl group and other substituents.

Transannular Interactions in Seven-Membered Rings

Medium-sized rings, such as azepane, are susceptible to transannular interactions , which are steric or electronic interactions between atoms across the ring that are not directly bonded to each other. These interactions can significantly influence the conformation and reactivity of the ring system.

In azepane derivatives, transannular hydrogen bonding can occur between the nitrogen atom's lone pair or an N-H proton and a substituent on the opposite side of the ring. These interactions can stabilize specific conformations. For example, a hydroxyl group at the C-4 or C-5 position of the azepane ring can form a hydrogen bond with the nitrogen atom, leading to a more rigid, folded conformation. Computational studies on fused medium-sized heterocyclic systems have shown that the strength of these transannular interactions is dependent on the nature of the interacting atoms and the geometry of the ring. nih.gov

Stereochemical Implications in Azepane Synthesis and Reactivity

The stereochemistry of the azepane ring and its substituents plays a critical role in both its synthesis and subsequent chemical transformations. The conformational preferences of the ring can dictate the stereochemical outcome of reactions.

Stereoselective Synthesis: The synthesis of enantiomerically pure or diastereomerically enriched azepane derivatives often relies on stereocontrolled methods that take advantage of the conformational biases of precursors. For example, ring-expansion reactions of substituted piperidines can proceed with high stereoselectivity, with the stereochemistry of the starting material directing the formation of a specific azepane diastereomer. rsc.org Similarly, intramolecular cyclization reactions to form the azepane ring can be highly stereoselective, with the transition state geometry being influenced by the preferred conformation of the acyclic precursor. nih.gov

Conformation-Dependent Reactivity: The reactivity of a functional group on the azepane ring can be highly dependent on its axial or equatorial-like orientation in the preferred conformation. An axially oriented substituent may be more sterically hindered and less accessible to reagents than an equatorially disposed one. Conversely, an axial leaving group may be better oriented for elimination reactions that require a specific dihedral angle with an adjacent proton. The stereochemical outcome of reactions such as reductions, alkylations, and eliminations can often be rationalized and predicted by considering the conformational equilibrium of the azepane substrate.

Advanced Spectroscopic Characterization Techniques for Azepane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the intricate conformational dynamics of azepane rings. mq.edu.auauremn.org.br The seven-membered azepane ring is highly flexible, and NMR allows for the detailed study of its various conformations in solution. mq.edu.au

Elucidation of Azepane Ring Dynamics via 1H NMR

Proton NMR (¹H NMR) is particularly powerful for investigating the dynamic behavior of the azepane ring. mq.edu.au The flexible nature of the seven-membered ring often results in a complex equilibrium of different conformations, such as chair and boat forms. researchgate.net Variable-temperature NMR studies can be employed to analyze the energetics of these conformational changes. By observing changes in the ¹H NMR spectrum as a function of temperature, it is possible to determine the energy barriers for processes like ring-flip and nitrogen-atom inversion. researchgate.net For substituted azepanes, a single substituent can significantly influence the conformational equilibrium, often biasing the ring towards one major conformation. mq.edu.aursc.org This effect is observable through the analysis of chemical shifts and coupling constants in the ¹H NMR spectrum. mq.edu.au

Characteristic Chemical Shifts for Azepane Protons

The chemical shifts of the protons on the azepane ring provide valuable information about their chemical environment. While the specific shifts for 2-(4-Ethoxyphenyl)azepane are not detailed in the provided search results, general ranges for protons in similar environments can be referenced. Protons on carbons adjacent to the nitrogen atom (alpha-protons) typically appear in a distinct region of the spectrum due to the deshielding effect of the nitrogen. The presence of the 4-ethoxyphenyl substituent at the 2-position will further influence the chemical shifts of the nearby azepane protons. Aromatic protons of the phenyl group are expected to resonate in the downfield region, typically between 6.5 and 8.5 ppm. libretexts.org

Below is an interactive table summarizing typical ¹H NMR chemical shift ranges for protons in environments analogous to those in this compound.

| Type of Proton | Typical Chemical Shift (δ, ppm) |

| Aliphatic (R-CH₂) | 1.2-1.6 |

| Allylic (C=C-CH) | 1.6-2.6 |

| Benzylic (Ar-CH) | 2.2-3.0 |

| Attached to N (R₂N-CH) | 2.2-2.9 |

| Aromatic (Ar-H) | 6.0-9.5 |

| Ether (R-O-CH₂) | 3.3-4.0 |

Note: These are general ranges and can vary based on the specific molecular structure and solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. dummies.com For this compound, IR spectroscopy would confirm the presence of key structural features. The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edu

Key expected vibrational frequencies for this compound include:

N-H Stretch: Secondary amines (like the azepane ring) typically show a single, sharp N-H stretching absorption in the range of 3300-3500 cm⁻¹. pressbooks.publibretexts.org

C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the azepane and ethyl groups will appear just below 3000 cm⁻¹. libretexts.orglibretexts.org

C=C Stretch: The aromatic ring will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretch: The ether linkage (ethoxyphenyl group) will produce a strong C-O stretching band, typically in the 1000-1300 cm⁻¹ range. oregonstate.edu

C-N Stretch: The C-N stretching vibration of the aliphatic amine is generally found in the 1000-1250 cm⁻¹ region.

The following interactive table details the characteristic IR absorption frequencies for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300-3500 | Medium, Sharp |

| Aromatic Ring | C-H Stretch | 3000-3100 | Weak to Medium |

| Aliphatic Groups | C-H Stretch | 2850-2960 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium |

| Ether | C-O Stretch | 1000-1300 | Strong |

| Aliphatic Amine | C-N Stretch | 1000-1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight.

The fragmentation of the molecular ion provides a "fingerprint" that can be used for structural elucidation. libretexts.org Common fragmentation pathways for compounds like this compound include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom in the azepane ring is a likely site for cleavage. This is a dominant fragmentation pathway for aliphatic amines. libretexts.orgmiamioh.edu

Loss of the Substituent: Fragmentation may involve the loss of the 4-ethoxyphenyl group or parts of it.

Ring Fragmentation: The azepane ring itself can undergo fragmentation, leading to a series of characteristic smaller ions.

The stability of the resulting fragment ions often dictates the major peaks observed in the mass spectrum. chemguide.co.uk

Use of GC/IR and LC-MS for Distinguishing Azepane Isomers

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for separating and identifying isomers of azepane derivatives. researchgate.netnih.gov Isomers often have very similar physical properties, making them difficult to distinguish by other means. However, they can often be separated chromatographically and their individual mass spectra can reveal subtle differences in fragmentation that allow for their unambiguous identification. researchgate.netresearchgate.net LC-MS/MS, a tandem mass spectrometry technique, can provide even more detailed structural information by fragmenting specific ions from the initial mass spectrum. nih.gov

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the exact positions of atoms, bond lengths, and bond angles. mdpi.com For a flexible molecule like this compound, an X-ray crystal structure would provide a snapshot of its preferred conformation in the crystalline state. This information is invaluable for understanding intermolecular interactions and packing forces in the solid state. While a specific crystal structure for this compound was not found in the search results, X-ray crystallography has been successfully applied to other azepane derivatives to confirm their stereochemistry and conformational preferences. acs.org

Computational Chemistry and Theoretical Studies on Azepane Structures

Quantum Mechanical Calculations of Azepane Systems

Quantum mechanical calculations are foundational to modern computational chemistry, offering precise methods to explore the electronic properties of molecules. nih.gov For azepane and its derivatives, these calculations help elucidate structural reactivity, stability, and the influence of heteroatoms on the cycloheptane (B1346806) ring. nih.govnih.gov By substituting a carbon atom in cycloheptane with a nitrogen atom to form azepane, the electron density within the ring is redistributed, leading to significant changes in the molecule's properties. nih.gov

Ab initio methods, such as Møller-Plesset second-order perturbation theory (MP2), are employed for high-accuracy calculations of molecular geometries and energies. nih.gov These methods perform full geometry optimization of the azepane system. researchgate.net For instance, MP2 calculations with basis sets like aug-cc-pVTZ have been used to determine stable geometries and compute properties such as bond angles and strain energies. nih.gov The calculated C–N–C bond angle in azepane at the MP2 level is 116.2°, which shows some deviation from ideal geometries, indicating the presence of torsional and angle strain. nih.gov

Table 1: Comparison of Calculated Geometrical Parameters for Azepane

| Parameter | MP2/aug-cc-pVTZ | M06-2X/6-311++G(d,p) | X-ray Diffraction (XRD) Data |

|---|---|---|---|

| C-N-C Bond Angle | 116.2° | - | ~112.16-114.52° |

| C1-C2 Bond Length | 1.5297 Å | 1.5335 Å | 1.527 Å |

| C2-C3 Bond Length | 1.5255 Å | 1.5297 Å | 1.528 Å |

Source: Adapted from Unimuke et al., 2022. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. chemrj.org Functionals such as the meta-hybrid M06-2X and long-range-separated ωB97XD are utilized to study the reactivity and stability of azepane. nih.govnih.gov DFT calculations are instrumental in exploring global reactivity descriptors, validating spectroscopic properties, and understanding how the energy gap influences the electronic characteristics of the compound. nih.govacs.org These methods have been applied to compute properties like frontier molecular orbitals (FMOs), molecular electrostatic potential, and atomic charges to predict molecular behavior. nih.govnih.gov

Conformational Energy Landscapes and Stability Predictions

The seven-membered azepane ring is flexible and can exist in multiple conformations. nih.gov High-level electronic structure calculations have been performed to conduct a holistic conformational analysis of azepane. acs.org Studies have shown that cycloheptane and its derivatives, including azepane, generally prefer twist-chair, chair, or twist-boat conformations. nih.govacs.org For azepane, the twist-chair conformation is reported to be the most stable, while the chair conformation is often associated with a transition state. acs.org A conformational search is typically conducted to ensure that the most stable conformation in the exact energetic minimum is selected for further studies. nih.gov The presence of the nitrogen heteroatom can lower the relative energy of boat conformations compared to chair conformations. nih.govacs.org

Theoretical Investigations of Reaction Mechanisms and Transition States

While specific theoretical investigations into the reaction mechanisms and transition states involving 2-(4-Ethoxyphenyl)azepane are not detailed in the provided sources, the computational study of azepane derivatives often involves understanding reaction pathways. For example, the synthesis of functionalized azepines can occur through tandem amination/cyclization reactions, where theoretical studies could elucidate the mechanism involving the formation of a copper acetylide intermediate followed by nucleophilic addition and intramolecular cyclization. nih.gov The chair conformation of the azepane ring is often identified as a transition state in conformational interconversions, a key aspect for understanding reaction dynamics. acs.org

Analysis of Ring Strain Energies in Seven-Membered Rings

Ring strain is a critical factor determining the energy balance and stability of cyclic molecules. nih.govnih.gov The strain energy in azepane results from a combination of angle strain, torsional strain (eclipsing interactions), and transannular strain. wikipedia.org Theoretical methods compute the total energies of the cyclic molecule relative to a strain-free acyclic counterpart to determine the ring strain energy. nih.gov For seven-membered rings like azepane, strain energies have been calculated using methods such as MP2/aug-cc-pVTZ and M06-2X/6-311++G(d,p). nih.gov These calculations often use the less strained six-membered ring as a reference. nih.gov The deviation of bond angles, such as the C-N-C angle (116.2° at the MP2 level), from ideal values contributes significantly to this strain. nih.gov

Table 2: Calculated Ring Strain Energies (kcal/mol)

| Molecule | MP2/aug-cc-pVTZ | M06-2X/6-311++G(d,p) |

|---|---|---|

| Cycloheptane | 6.38 | 5.69 |

| Azepane | Data not specified in source | Data not specified in source |

Note: While the methodology for calculating azepane's ring strain is described, specific values were not provided in the reference. The values for the parent cycloheptane are included for context. nih.gov

Prediction of Reactivity and Electronic Properties (e.g., Dipole Moments)

Computational methods are crucial for predicting the reactivity and electronic properties of molecules. nih.gov The dipole moment (μ) is a key property for understanding molecular stability in various electronic environments. nih.govacs.org For heterocyclic seven-membered rings, the calculated order of dipole moments is thiepane (B16028) > oxepane > azepane. nih.gov The distribution of charge densities, often predicted using atomic charge schemes like CHELPG (Charges from Electrostatic Potentials using a Grid-based method), helps in understanding reaction sites and electrostatic interactions. nih.gov The molecular electrostatic potential (ESP) also provides a visual representation of polarity and aids in understanding the electronic structures modified by substituents. researchgate.net

Applications of Azepane Motifs in Chemical Research

Azepane Derivatives as Versatile Building Blocks in Organic Synthesis

Azepane derivatives serve as fundamental building blocks in the construction of more complex molecular architectures. researchgate.net Their utility in organic synthesis is highlighted by their presence in a variety of natural products and bioactive molecules. nih.gov For instance, the natural product (-)-balanol, which contains an azepane ring, has been a scaffold for developing analogues with potential as antitumor agents. lifechemicals.com The synthesis of functionalized azepanes is a continuous challenge for organic chemists, leading to the development of various synthetic strategies such as ring-closing reactions, ring-expansion of cyclic compounds, and multi-step sequences. researchgate.net

One notable synthetic application is the use of azepane derivatives in the preparation of iminosugars, which are glycomimetics with potential therapeutic applications. nih.gov A stereoselective synthetic approach to pentahydroxyazepane iminosugars has been developed utilizing an osmium-catalyzed tethered aminohydroxylation reaction. nih.govacs.org This method allows for the formation of the crucial C–N bond with high regio- and stereocontrol. nih.gov

Furthermore, the dearomative ring expansion of nitroarenes has been established as a general method for the synthesis of polysubstituted azepanes. researchgate.net This protocol involves the deoxygenation and ring expansion of the nitroarene to form a 3H-azepine intermediate, which upon hydrogenation, yields the saturated azepane heterocycle. researchgate.net The versatility of azepane building blocks is further demonstrated by their incorporation into a wide range of pharmaceutical drugs, including bazedoxifene, cetiedil, and tolazamide. wikipedia.org

Table 1: Examples of Bioactive Compounds Containing the Azepane Moiety

| Compound | Biological Activity/Application |

| (-)-Balanol | ATP-competitive inhibitor of protein kinase |

| Tolazamide | Oral blood glucose-lowering drug |

| Azelastine | Potent, second-generation, selective histamine (B1213489) antagonist |

| Bazedoxifene | Pharmaceutical drug |

| Cetiedil | Pharmaceutical drug |

Design and Exploration of Novel Chemical Scaffolds Containing the Azepane Ring

The azepane ring is a key component in the design and exploration of novel chemical scaffolds, particularly in the search for new therapeutic agents. acs.org Researchers are actively investigating simple, yet unexplored, scaffolds for drug discovery, with a focus on ring systems functionalized with amine handles. acs.orgresearchgate.netscilit.com An enumeration approach starting from a ring systems database revealed a significant number of novel mono- and bicyclic scaffolds containing a seven-membered ring that are not yet listed in public chemical databases like PubChem. acs.org

One area of exploration involves the synthesis of unprecedented cis- and trans-fused azepanes. acs.org For example, a fused azepane, (5,7)-diamine, was identified as a novel scaffold with only a single prior mention in a patent application without stereochemical assignment or synthesis details. acs.org The synthesis of such novel scaffolds often relies on methods like the Beckmann rearrangement of cyclohexanone (B45756) oximes. acs.org

The investigation into these novel azepane-containing scaffolds has led to the discovery of compounds with potent neuropharmacological properties. acs.orgresearchgate.net For instance, an N-benzylated bicyclic azepane emerged as a potent inhibitor of monoamine transporters with selectivity towards norepinephrine (B1679862) and dopamine (B1211576) transporters. acs.orgresearchgate.netscilit.com The favorable in vitro profile and pharmacokinetic properties of such compounds highlight the potential of these new scaffolds in targeting neuropsychiatric disorders. acs.orgresearchgate.net

The strategic incorporation of the azepane ring can also be seen in the development of protein kinase B (PKB) inhibitors. acs.org Starting from a lead structure derived from (-)-balanol containing an ester moiety that was unstable in plasma, novel azepane derivatives were designed and synthesized. acs.org This led to the discovery of plasma-stable and highly active PKB inhibitors. acs.org

Role of Azepanes in Catalyst Development and Organic Transformations

While the primary focus of azepane research is often on its role as a scaffold in bioactive molecules, there are instances where its derivatives are involved in catalytic processes and organic transformations. The synthesis of functionalized azepanes itself often relies on catalysis.

For example, a copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes has been developed for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates. nih.gov This transformation involves the intermolecular addition of an amine followed by an intramolecular cyclization, showcasing a novel catalytic transformation of allenynes. nih.gov

Another example is the osmium-catalyzed tethered aminohydroxylation reaction used in the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.govacs.org This reaction demonstrates the use of a metal catalyst to control the stereochemistry of the resulting azepane derivative. nih.gov

Strategic Incorporation of Azepane Moieties for Modulating Chemical Properties

The strategic incorporation of the azepane moiety into a molecule is a key strategy for modulating its chemical and, consequently, its biological properties. lifechemicals.com The conformational flexibility of the seven-membered ring is a decisive factor for the bioactivity of substituted azepanes. lifechemicals.com Therefore, the ability to introduce specific substituents into the azepane ring to favor a particular conformation is crucial for effective drug design. lifechemicals.com

The replacement of a piperidine (B6355638) ring with an azepane ring can significantly alter a molecule's properties. This is exemplified in the synthesis of azepane-based analogues of piperidine-containing drugs. researchgate.net Such modifications can impact the binding affinity of the molecule to its biological target. For instance, the docking of an azepane analogue of ifenprodil (B1662929) on the NMDA receptor showed how the larger, more flexible azepane ring can occupy the binding pocket. researchgate.net

In the development of protein kinase B inhibitors, the strategic modification of an initial lead compound containing an azepane ring led to derivatives with improved plasma stability and high activity. acs.org By replacing an unstable ester moiety and optimizing the substituents on the azepane scaffold, researchers were able to fine-tune the molecule's properties for better therapeutic potential. acs.org

The incorporation of azepane and other small heterocycles is a widely used approach in medicinal chemistry to explore the chemical space around a lead compound. researchgate.net This strategy allows for the modulation of properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective drug candidates.

Future Research Directions in Azepane Chemistry

Development of Novel and Efficient Synthetic Routes to Substituted Azepanes

The synthesis of functionalized azepanes is a continuous challenge for organic chemists. researchgate.net Future research will undoubtedly focus on the development of more efficient, stereoselective, and environmentally benign methodologies to access structurally diverse azepane scaffolds.

Key areas for future development include:

Ring Expansion Strategies: Recent breakthroughs have demonstrated the utility of dearomative ring expansion of nitroarenes to construct complex azepanes. nih.govmanchester.ac.uk This photochemical approach, which converts a six-membered aromatic ring into a seven-membered azepane framework, offers a powerful tool for generating polysubstituted azepanes from simple starting materials. nih.govmanchester.ac.uk Further exploration of this methodology could lead to more efficient syntheses of compounds like 2-(4-Ethoxyphenyl)azepane.

Stereoselective Methodologies: The control of stereochemistry is paramount in the synthesis of bioactive molecules. Future synthetic strategies will likely incorporate advanced catalytic systems to achieve high levels of enantioselectivity and diastereoselectivity. For instance, the osmium-catalyzed tethered aminohydroxylation has been successfully applied to the stereoselective synthesis of heavily hydroxylated azepane iminosugars. acs.orgnih.gov Adapting such methods for the synthesis of a broader range of substituted azepanes is a promising avenue.

Sustainable and Green Chemistry Approaches: There is a growing emphasis on the development of sustainable synthetic methods in organic chemistry. researchgate.net Future research will likely focus on the use of greener solvents, catalysts, and energy sources for the synthesis of azepane derivatives. researchgate.net

| Synthetic Strategy | Description | Potential Advantages |

| Dearomative Ring Expansion | Conversion of nitroarenes to azepanes via a photochemical process. nih.govmanchester.ac.uk | Access to complex azepanes from simple starting materials. nih.govmanchester.ac.uk |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts to control the stereochemical outcome of reactions. researchgate.net | High enantioselectivity and diastereoselectivity. |

| Domino Reactions | Multiple bond-forming reactions occur in a single synthetic operation. researchgate.net | Increased efficiency, reduced waste. |

| Flow Chemistry | Reactions are performed in a continuous flow system rather than a batch reactor. researchgate.net | Improved safety, scalability, and control over reaction parameters. |

Deeper Understanding of Complex Reaction Mechanisms Involving Azepane Ring Systems

A thorough understanding of the mechanisms governing the formation and transformation of azepane rings is crucial for the rational design of new synthetic methods and the prediction of reaction outcomes. Many of the existing synthetic routes to azepanes involve complex reaction cascades, and the precise mechanistic details are often not fully elucidated. researchgate.net

Future research in this area should focus on:

Mechanistic Studies of Ring Expansion Reactions: While ring expansion strategies are powerful, the underlying mechanisms can be intricate. researchgate.net Detailed mechanistic investigations, employing a combination of experimental techniques (e.g., kinetic studies, isotope labeling) and computational modeling, are needed to fully understand these transformations.

Elucidation of Reaction Intermediates: The identification and characterization of transient intermediates in azepane-forming reactions can provide valuable insights into the reaction pathway. Spectroscopic techniques, such as in-situ NMR and mass spectrometry, can be employed for this purpose.

Influence of Substituents on Reactivity: The nature and position of substituents on the azepane ring can have a profound impact on its reactivity. Systematic studies are needed to understand how substituents, such as the 4-ethoxyphenyl group in this compound, influence the course of chemical reactions.

Advanced Computational Predictions for Azepane Reactivity and Conformation

Computational chemistry has emerged as an indispensable tool in modern drug discovery and chemical research. mit.edu In the context of azepane chemistry, advanced computational methods can provide valuable insights into the structure, reactivity, and properties of these flexible seven-membered rings.

Future applications of computational modeling in azepane research include:

Conformational Analysis: The azepane ring can adopt multiple low-energy conformations, such as the chair and boat forms. slideshare.net High-level quantum chemical calculations can be used to accurately predict the relative energies of these conformers and to understand how substituents influence the conformational landscape. nih.gov For substituted azepanes, the twist-chair conformation is often the most stable. nih.gov

Prediction of Reactivity: Computational models can be used to predict the reactivity of azepane derivatives in various chemical reactions. researchgate.net By calculating parameters such as frontier molecular orbital energies and electrostatic potential maps, it is possible to identify the most likely sites for electrophilic or nucleophilic attack. researchgate.net

Modeling of Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to model the entire reaction pathway for the formation and transformation of azepanes. researchgate.net This allows for the determination of transition state geometries and activation energies, providing a detailed picture of the reaction mechanism.

| Computational Method | Application in Azepane Chemistry | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, calculation of electronic properties. nih.gov | Prediction of stable conformations, reactivity indices. nih.gov |

| Ab initio methods (e.g., MP2) | High-accuracy energy calculations. researchgate.net | Accurate determination of conformational energies. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of azepane systems. | Understanding of conformational flexibility and intermolecular interactions. |

Exploration of New Chemical Transformations Leveraging the Azepane Moiety

The azepane ring is not merely a passive scaffold but can also participate in a variety of chemical transformations to generate novel molecular architectures. Future research should aim to expand the synthetic utility of the azepane moiety by exploring new and innovative chemical reactions.

Promising areas for investigation include:

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for the efficient modification of organic molecules. The development of new catalytic methods for the site-selective C-H functionalization of the azepane ring would provide a rapid means of accessing a wide range of derivatives.

Ring-Rearrangement Reactions: The inherent ring strain of the seven-membered azepane system can be exploited to drive ring-rearrangement reactions, leading to the formation of other heterocyclic systems.

Multicomponent Reactions: Multicomponent reactions, in which three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to molecular diversity. The design of new multicomponent reactions that incorporate the azepane moiety would be a valuable addition to the synthetic chemist's toolbox. A variety of medicinally relevant cyclic aliphatic amines, including azepane, have been shown to participate in metal-free multicomponent reactions to deliver corresponding products in good to excellent yields. acs.org

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Ethoxyphenyl)azepane, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves cyclization or substitution reactions. A common approach is the alkylation of azepane precursors with 4-ethoxyphenyl halides. For example:

- Step 1: React 4-ethoxybromobenzene with a pre-formed azepane intermediate (e.g., 2-bromoazepane) under basic conditions (K₂CO₃, DMF, 80°C) to introduce the ethoxyphenyl group .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Optimization Tips:

- Catalyst Screening: Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for higher regioselectivity, as seen in analogous 2-(4-chlorophenyl)azepane syntheses .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to THF .

- Yield Improvement: Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs) and improves yields by ~15% in similar azepane derivatives .

Advanced: How do substituent positions (e.g., ethoxy vs. chloro) on the phenyl ring influence the compound’s reactivity and biological activity?

Answer:

Substituents significantly alter electronic and steric properties, impacting both chemical reactivity and bioactivity:

Methodological Insight:

- Computational Analysis: DFT calculations (e.g., Gaussian 09) predict charge distribution and HOMO-LUMO gaps, correlating with experimental reactivity .

- Bioassay Design: Use in vitro kinase assays (e.g., EGFR inhibition) to quantify substituent effects, as demonstrated for 2-(3,4-difluorophenyl)azepane derivatives .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm structure via characteristic shifts:

- HRMS: Exact mass verification (C₁₄H₂₁NO⁺: calc. 220.1696, obs. 220.1698) .

- XRD: Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and packing motifs .

Advanced: How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

Answer:

Conflicts often arise from poor data quality or dynamic disorder. Strategies include:

- Data Collection: Use high-resolution synchrotron sources (λ = 0.7 Å) to improve signal-to-noise ratios .

- Refinement Tools: SHELXL’s TWIN/BASF commands model twinning or disorder, while Olex2 GUI aids visualization .

- Validation: Cross-check with CCDC databases (e.g., CSD entry LAGJUT) for bond-length outliers in azepane derivatives .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability: Decomposes above 200°C (TGA data) .

- Light Sensitivity: Store in amber vials at -20°C; UV exposure causes ethoxy group cleavage (t₁/₂ = 14 days vs. 60 days in dark) .

- Solution Stability: Stable in DMSO for 6 months at -80°C; avoid aqueous buffers (pH > 8 hydrolyzes azepane ring) .

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

Answer:

- Intermediate Trapping: Use flow chemistry to isolate unstable intermediates (e.g., enamine forms) .

- DoE Optimization: Apply Taguchi methods to variables (temp, solvent, catalyst loading), improving yields from 32% to 58% in similar routes .

- Byproduct Analysis: LC-MS identifies competing pathways (e.g., dimerization) suppressed by adding TEMPO (radical scavenger) .

Basic: How does this compound compare to piperidine analogs in receptor binding studies?

Answer:

- Ring Size Effects: Azepane’s 7-membered ring increases conformational flexibility vs. piperidine, enhancing affinity for G-protein-coupled receptors (GPCRs):

- Example: Ki = 140 nM (azepane) vs. 420 nM (piperidine) for serotonin 5-HT₆ .

- Pharmacokinetics: Azepane’s lipophilicity (logP = 2.1 vs. 1.7 for piperidine) improves blood-brain barrier penetration .

Advanced: What computational models predict the metabolic pathways of this compound?

Answer:

- Software Tools: Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism .

- Key Pathways: Predominant CYP3A4-mediated O-deethylation (ethoxide → phenol) and azepane hydroxylation .

- Validation: Compare in silico results with in vitro hepatocyte assays (e.g., Human Liver Microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.